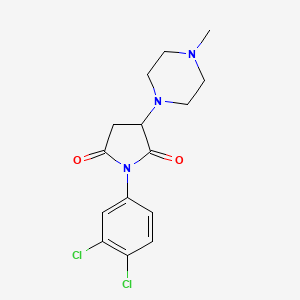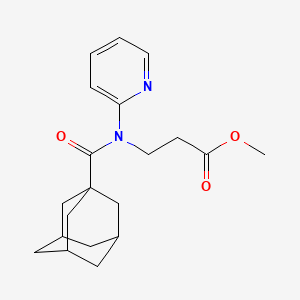
2,6-diamino-4-(3-cyclohexen-1-yl)-4H-thiopyran-3,5-dicarbonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,6-diamino-4-(3-cyclohexen-1-yl)-4H-thiopyran-3,5-dicarbonitrile is a heterocyclic compound that has been widely studied due to its potential applications in the field of medicinal chemistry. This compound possesses a unique structure that allows it to interact with various biological targets, making it a promising candidate for the development of new drugs.
作用机制
The mechanism of action of 2,6-diamino-4-(3-cyclohexen-1-yl)-4H-thiopyran-3,5-dicarbonitrile is not fully understood, but it is believed to involve the inhibition of various enzymes and receptors. This compound has been shown to interact with DNA, causing damage to the DNA molecule and inhibiting its replication. It has also been found to inhibit the activity of certain enzymes such as topoisomerase and proteases, which are essential for the survival of bacterial and viral cells.
Biochemical and Physiological Effects
2,6-diamino-4-(3-cyclohexen-1-yl)-4H-thiopyran-3,5-dicarbonitrile has been shown to exhibit a wide range of biochemical and physiological effects. It has been found to inhibit the growth of various bacterial and fungal strains, making it a potential candidate for the development of new antibiotics and antifungal agents. It has also been shown to exhibit antitumor and antiviral properties, making it a promising candidate for the development of new cancer and antiviral drugs.
实验室实验的优点和局限性
The advantages of using 2,6-diamino-4-(3-cyclohexen-1-yl)-4H-thiopyran-3,5-dicarbonitrile in lab experiments include its ability to interact with various biological targets, its wide range of biological activities, and its potential applications in the development of new drugs. However, the limitations of using this compound in lab experiments include its toxicity and its limited solubility in water, which can make it difficult to work with in certain experimental conditions.
未来方向
There are several potential future directions for the study of 2,6-diamino-4-(3-cyclohexen-1-yl)-4H-thiopyran-3,5-dicarbonitrile. One direction is the development of new drugs based on this compound, particularly in the areas of antibacterial, antifungal, antitumor, and antiviral agents. Another direction is the study of the mechanism of action of this compound, which could lead to a better understanding of its biological activities and potential applications. Finally, the synthesis of analogs of this compound could lead to the development of new compounds with improved properties and biological activities.
合成方法
The synthesis of 2,6-diamino-4-(3-cyclohexen-1-yl)-4H-thiopyran-3,5-dicarbonitrile involves the reaction of 3-cyclohexen-1-amine with 2,4-diamino-5-(ethylthio)-1,3,5-triazine in the presence of a catalyst such as sodium ethoxide. The resulting product is then treated with a mixture of acetic anhydride and acetic acid to yield the final compound.
科学研究应用
2,6-diamino-4-(3-cyclohexen-1-yl)-4H-thiopyran-3,5-dicarbonitrile has been extensively studied for its potential applications in the field of medicinal chemistry. This compound has been shown to exhibit a wide range of biological activities, including antibacterial, antifungal, antitumor, and antiviral properties. It has been found to interact with various biological targets such as DNA, enzymes, and receptors, making it a promising candidate for the development of new drugs.
属性
IUPAC Name |
2,6-diamino-4-cyclohex-3-en-1-yl-4H-thiopyran-3,5-dicarbonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N4S/c14-6-9-11(8-4-2-1-3-5-8)10(7-15)13(17)18-12(9)16/h1-2,8,11H,3-5,16-17H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPZCDWLMVIKJAK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC=C1)C2C(=C(SC(=C2C#N)N)N)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-{[(2-fluorobenzyl)amino]carbonyl}-1-methyl-1H-pyrazole-4-carboxylic acid](/img/structure/B4944345.png)
![2-[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]-3-{[3-(trifluoromethyl)phenyl]amino}acrylonitrile](/img/structure/B4944348.png)


![N-[1-(3-fluorophenyl)-6,6-dimethyl-4,5,6,7-tetrahydro-1H-indazol-4-yl]-5-methyl-2-pyrazinecarboxamide](/img/structure/B4944371.png)

![2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-[3-(4-oxo-4H-3,1-benzoxazin-2-yl)phenyl]acetamide](/img/structure/B4944391.png)
![3-chloro-N-(4-methoxybenzyl)-5-(2-thienyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4944396.png)

![ethyl 5-(anilinocarbonyl)-2-[(cyclopropylcarbonyl)amino]-4-methyl-3-thiophenecarboxylate](/img/structure/B4944407.png)
![3-(2-chlorophenyl)-5-methyl-N-(tetrahydro-2-furanylmethyl)-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B4944417.png)
![N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-mesityl-N~2~-(3-methylphenyl)glycinamide](/img/structure/B4944419.png)

![N-[(5-tert-butyl-1H-pyrazol-3-yl)methyl]-2-(3-methyl-5-isoxazolyl)acetamide](/img/structure/B4944455.png)